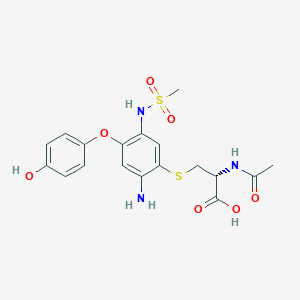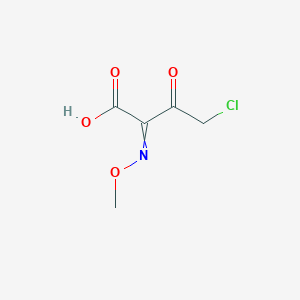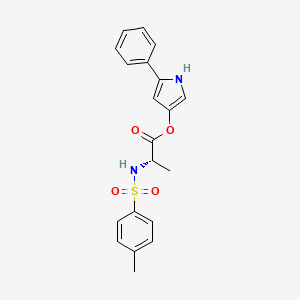
Amino Hydroxynimesulide NAC Adduct
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino Hydroxynimesulide NAC Adduct refers to a chemical compound formed from the reaction between Amino Hydroxynimesulide and N-Acetylcysteine (NAC). While direct research on this specific adduct is scarce, insights can be drawn from studies on similar adduct formations. These compounds are of interest due to their potential biological and chemical properties.
Synthesis Analysis
The synthesis of adducts similar to Amino Hydroxynimesulide NAC Adduct involves the reaction of nucleophilic amino acids with reactive intermediates. For instance, the formation of mono- and bis-Michael adducts through the reaction of nucleophilic amino acids with hydroxymethylvinyl ketone, a reactive metabolite, demonstrates the reactivity of nucleophilic amino acids towards electrophilic centers, which is relevant for the synthesis of Amino Hydroxynimesulide NAC Adducts (Barshteyn & Elfarra, 2009).
Molecular Structure Analysis
The molecular structure of adducts like Amino Hydroxynimesulide NAC Adduct can be complex, involving various types of bonds and interactions. The characterization of adducts typically involves techniques like LC/MS, LC/MS/MS, ^1H NMR, and ^1H-detected heteronuclear single quantum correlation, as observed in the study of Michael addition-type amino acid adducts (Wakita et al., 2011).
Chemical Reactions and Properties
The chemical reactions forming adducts involve Michael addition, where nucleophilic amino acids react with electrophilic compounds. The reactivity pattern, such as that observed with hydroxymethylvinyl ketone and nucleophilic amino acids like NAC, underlines the formation mechanisms of such adducts. These reactions can result in various types of adducts, suggesting diverse chemical properties and reactivities for compounds like Amino Hydroxynimesulide NAC Adduct (Barshteyn & Elfarra, 2009).
Physical Properties Analysis
The physical properties of such adducts, including solubility, melting point, and stability, are influenced by their molecular structure. While specific details on Amino Hydroxynimesulide NAC Adduct are not directly available, analogous compounds show that the presence of hydroxy and amino groups can significantly impact these properties.
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for further transformation, are crucial. For example, the reactivity of the NAC adducts under physiological conditions and their stability over time provide insights into the behavior of similar compounds in biological systems (Li et al., 2009).
科学研究应用
1. Mechanisms of Drug-Induced Toxicity
One study explored the metabolism of nimesulide, a nonsteroidal anti-inflammatory drug (NSAID), to understand the mechanisms behind its idiosyncratic hepatotoxicity. The research identified a metabolite, 4-amino-2-phenoxy-methanesulfonanilide (M1), which upon oxidation forms a reactive diiminoquinone intermediate. This intermediate's formation and its ability to form N-acetyl-cysteine (NAC) adducts were investigated, highlighting the role of specific cytochrome P450 enzymes in this metabolic pathway. The study provided insights into the oxidative stress-enhanced production of reactive species, suggesting a mechanism for drug-induced toxicity through the formation of reactive intermediates and their covalent binding to proteins (Li et al., 2009).
2. Investigation of Reactive Metabolites
Another study focused on the formation of mono- and bis-Michael adducts through the reaction of nucleophilic amino acids with hydroxymethylvinyl ketone, a reactive metabolite. This research elucidated the types of adducts formed and their potential implications for protein function loss, providing a broader understanding of how reactive metabolites interact with biological molecules. Such studies are crucial for assessing the risks associated with drug metabolites and their contribution to drug-induced adverse effects (Barshteyn & Elfarra, 2009).
3. Drug Metabolism and Pharmacokinetics
Research into the metabolism of nimesulide and its derivatives, such as the amino hydroxynimesulide NAC adduct, sheds light on the pharmacokinetics and distribution of these compounds in biological systems. For example, studies on the plasma and synovial fluid concentrations of nimesulide and its metabolites in patients with osteoarthritis have contributed to our understanding of the drug's therapeutic potential and safety profile. This research is vital for optimizing drug dosing regimens and minimizing the risk of adverse effects (Bianchi et al., 2006).
安全和危害
The safety data sheet for Amino Hydroxynimesulide NAC Adduct was not found in the search results. However, it is always recommended to handle all chemicals with appropriate safety measures.
未来方向
The specific future directions for research or applications involving Amino Hydroxynimesulide NAC Adduct are not provided in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a subject matter expert.
属性
IUPAC Name |
(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O7S2/c1-10(22)20-15(18(24)25)9-29-17-8-14(21-30(2,26)27)16(7-13(17)19)28-12-5-3-11(23)4-6-12/h3-8,15,21,23H,9,19H2,1-2H3,(H,20,22)(H,24,25)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPPXTHNOPTGSG-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1N)OC2=CC=C(C=C2)O)NS(=O)(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1N)OC2=CC=C(C=C2)O)NS(=O)(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
